

Chemical and physical properties of (Z)-9,17-Octadecadienal

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Compound of Interest

Compound Name: 9,17-Octadecadienal, (Z)-

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(Z)-9,17-Octadecadienal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9,17-Octadecadienal is a long-chain unsaturated aldehyde with potential applications in various scientific fields, including chemical ecology and biomedicine. This technical guide provides an in-depth overview of its chemical and physical properties, alongside detailed hypothetical and generalized experimental protocols for its synthesis, purification, and characterization. Furthermore, this document explores the known biological activities of related unsaturated aldehydes, offering insights into the potential mechanisms of action of (Z)-9,17-Octadecadienal. The information is structured to serve as a valuable resource for researchers and professionals engaged in the study and application of this and similar bioactive molecules.

Chemical and Physical Properties

(Z)-9,17-Octadecadienal is a C18 unsaturated aldehyde characterized by a cis double bond at the 9-position and a terminal double bond at the 17-position. Its chemical structure and properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₂ O	[1]
Molecular Weight	264.45 g/mol	[1]
CAS Number	56554-35-9	[1]
IUPAC Name	(9Z)-octadeca-9,17-dienal	[1]
Boiling Point (Predicted)	360.6 ± 21.0 °C at 760 mmHg	
Density (Predicted)	0.848 ± 0.06 g/cm ³	
XLogP3 (Predicted)	6.7	[2]
Kovats Retention Index (Standard Non-Polar)	2297	[1]
Kovats Retention Index (Standard Polar)	2372	[1]

Experimental Protocols

While a specific, detailed synthesis protocol for (Z)-9,17-Octadecadienal is not readily available in the literature, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of unsaturated aldehydes.

Representative Synthesis Protocol

A potential synthetic approach could involve a Wittig reaction to create the Z-configured double bond, followed by the introduction of the terminal double bond.

Objective: To synthesize (Z)-9,17-Octadecadienal.

Materials:

- 9-Oxononanal
- (8-Bromooctyl)triphenylphosphonium bromide

- Strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF)
- Reagents for terminal olefination (e.g., Tebbe or Petasis reagent)
- Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

- **Ylide Preparation:** In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (8-bromooctyl)triphenylphosphonium bromide in anhydrous THF. Cool the solution to 0°C in an ice bath. Slowly add a strong base (e.g., n-butyllithium) dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide.
- **Wittig Reaction:** Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of 9-oxononanal in anhydrous THF to the ylide solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Workup and Extraction:** Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product containing the bromo-alkene intermediate.
- **Purification of Intermediate:** Purify the crude bromo-alkene by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
- **Terminal Olefination:** Dissolve the purified bromo-alkene in an appropriate anhydrous solvent. Add the chosen olefination reagent (e.g., Tebbe or Petasis reagent) under an inert atmosphere and stir at the recommended temperature and time for the specific reagent.
- **Final Workup and Purification:** Quench the reaction carefully according to the specifications of the olefination reagent used. Perform an aqueous workup and extract the product with an

organic solvent. Dry the organic layer, concentrate, and purify the final product, (Z)-9,17-Octadecadienal, by column chromatography.

General Purification Protocol for Unsaturated Aldehydes

Unsaturated aldehydes can be prone to oxidation and polymerization. Purification should be carried out efficiently and under mild conditions.

Objective: To purify (Z)-9,17-Octadecadienal from reaction byproducts and impurities.

Methodology:

- Bisulfite Extraction (Optional, for removing non-aldehyde impurities): This method is effective for separating aldehydes from other organic compounds.[\[3\]](#)[\[4\]](#)
 - Dissolve the crude product in a water-miscible solvent like methanol or THF.[\[3\]](#)
 - Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde forms a water-soluble bisulfite adduct.
 - Add an immiscible organic solvent (e.g., diethyl ether) and water to the mixture and transfer to a separatory funnel.
 - Separate the layers. The aqueous layer will contain the aldehyde-bisulfite adduct.
 - To recover the aldehyde, basify the aqueous layer with sodium hydroxide, which will reverse the reaction.[\[3\]](#)
 - Extract the liberated aldehyde with an organic solvent, wash, dry, and concentrate.
- Column Chromatography:
 - Prepare a silica gel column using a suitable solvent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate.
 - Dissolve the crude aldehyde in a minimal amount of the eluent and load it onto the column.

- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Protocol

Objective: To confirm the identity and purity of the synthesized (Z)-9,17-Octadecadienal.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
- Expected Results: The GC chromatogram should show a single major peak corresponding to (Z)-9,17-Octadecadienal. The mass spectrum is expected to show the molecular ion peak (M^+) at m/z 264 and characteristic fragmentation patterns for a long-chain unsaturated aldehyde, including a base peak at m/z 82 and $M-18$ (loss of water) and $M-46$ ions.^{[5][6]}

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl_3).
- ^1H NMR:
 - Aldehyde proton ($-\text{CHO}$): A characteristic signal is expected around 9.7-9.8 ppm.[\[7\]](#)[\[8\]](#)
 - Olefinic protons ($-\text{CH}=\text{CH}-$): Protons of the Z-configured double bond at C9-C10 are expected to appear in the range of 5.3-5.5 ppm, typically as a multiplet. Protons of the terminal double bond at C17 are expected around 4.9-5.1 ppm and 5.7-5.9 ppm.
 - Allylic protons: Protons adjacent to the double bonds will appear around 2.0-2.3 ppm.[\[9\]](#)
 - Methylene protons ($-\text{CH}_2-$): A large signal envelope for the aliphatic chain will be observed between 1.2-1.6 ppm.
- ^{13}C NMR:
 - Carbonyl carbon ($-\text{CHO}$): A characteristic peak is expected in the downfield region, around 190-205 ppm.[\[7\]](#)[\[10\]](#)
 - Olefinic carbons ($-\text{C}=\text{C}-$): Carbons of the double bonds are expected in the range of 114-140 ppm.
 - Aliphatic carbons: Carbons of the methylene chain will appear in the range of 20-40 ppm.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of (Z)-9,17-Octadecadienal are limited. However, the broader class of unsaturated aldehydes is known to possess significant biological effects.

Antimicrobial and Cytotoxic Activity

Unsaturated aldehydes are recognized for their antimicrobial and cytotoxic properties.[\[11\]](#)[\[12\]](#)[\[13\]](#) The reactivity of the α,β -unsaturated aldehyde moiety (if present, which is not the case for the title compound's primary structure, but can be a metabolic product) allows for Michael

addition reactions with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione.^{[14][15]} This can lead to enzyme inactivation and disruption of cellular redox balance, ultimately causing cell death. Saturated and other unsaturated aldehydes can also exert toxicity by forming adducts with proteins and DNA.^[16] Highly toxic aldehydes tend to cause cellular damage primarily through protein damage.^[16]

Role as a Semiochemical

Long-chain aldehydes are common components of insect pheromones and other semiochemicals, playing crucial roles in communication.^{[17][18][19]} They are involved in attracting mates, signaling alarm, or marking trails. The specific stereochemistry and position of the double bonds are often critical for their biological activity. While there is no direct evidence for (Z)-9,17-Octadecadienal acting as a pheromone, its structure is consistent with that of known insect semiochemicals.

Potential Signaling Pathways

At sub-toxic concentrations, some aldehydes can act as signaling molecules, modulating cellular pathways involved in inflammation, oxidative stress response, and cell proliferation.^[20] For instance, reactive aldehydes can activate stress-response pathways such as the NF- κ B and MAPK pathways.^{[20][21]} Given the reactivity of aldehydes, it is plausible that (Z)-9,17-Octadecadienal could interact with cellular signaling components, but specific pathways remain to be elucidated.

Visualizations

Experimental Workflow for Characterization

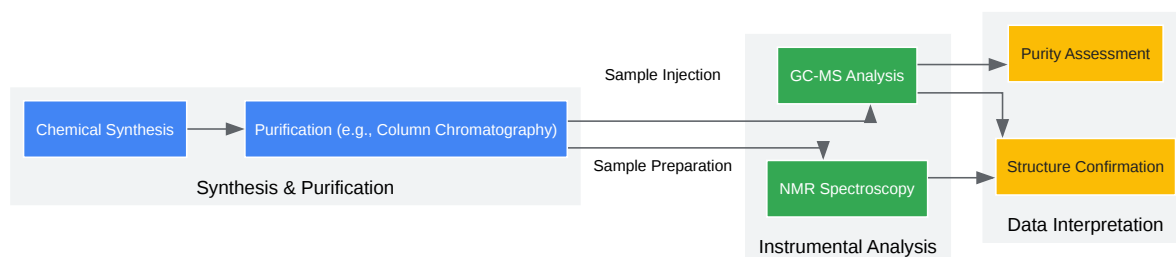


Figure 1: General Experimental Workflow for the Characterization of (Z)-9,17-Octadecadienal

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Caption: General Experimental Workflow for the Characterization of (Z)-9,17-Octadecadienal.

Hypothetical Signaling Interaction

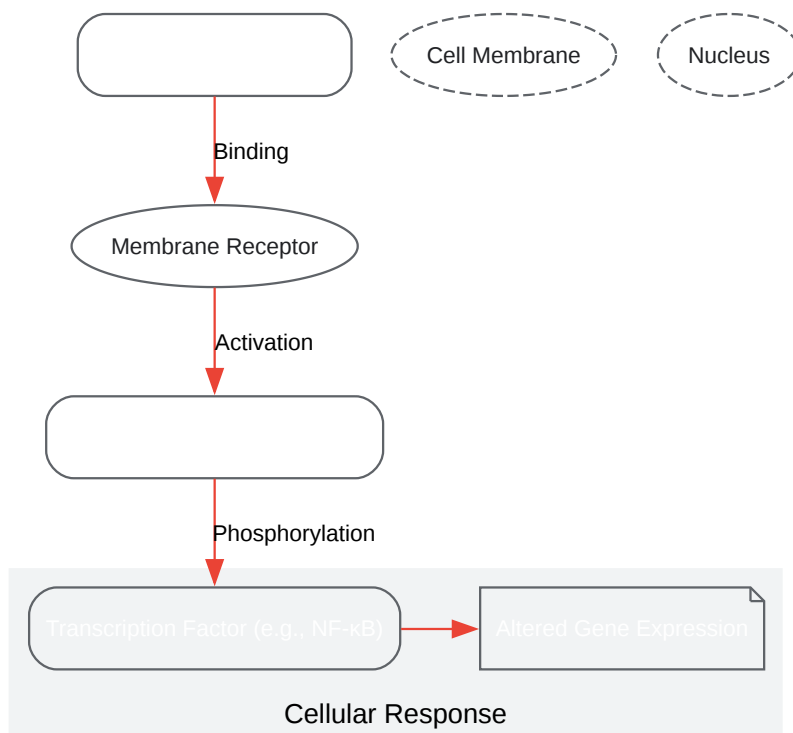


Figure 2: Hypothetical Interaction of an Unsaturated Aldehyde with a Cellular Signaling Pathway

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Caption: Hypothetical Interaction of an Unsaturated Aldehyde with a Cellular Signaling Pathway.

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